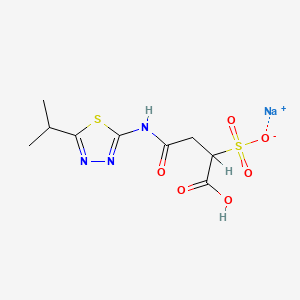
4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt is a complex organic compound with a unique structure that includes a thiadiazole ring, a sulfobutanoic acid moiety, and a sodium salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt typically involves multiple steps. One common method includes the reaction of 1-methylethylamine with a thiadiazole derivative under controlled conditions to form the intermediate product. This intermediate is then reacted with a sulfobutanoic acid derivative in the presence of a suitable catalyst to yield the final product. The reaction conditions often require specific temperatures, pH levels, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted thiadiazole compounds
科学的研究の応用
4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfobutanoic acid moiety may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt
- 4-((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt
- 4-((5-Propyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt
Uniqueness
The uniqueness of 4-((5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-sulfobutanoic acid sodium salt lies in its specific substitution pattern and the presence of the 1-methylethyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
95896-15-4 |
|---|---|
分子式 |
C9H12N3NaO6S2 |
分子量 |
345.3 g/mol |
IUPAC名 |
sodium;1-hydroxy-1,4-dioxo-4-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]butane-2-sulfonate |
InChI |
InChI=1S/C9H13N3O6S2.Na/c1-4(2)7-11-12-9(19-7)10-6(13)3-5(8(14)15)20(16,17)18;/h4-5H,3H2,1-2H3,(H,14,15)(H,10,12,13)(H,16,17,18);/q;+1/p-1 |
InChIキー |
DXGYXZFOHCMHFE-UHFFFAOYSA-M |
正規SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC(C(=O)O)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



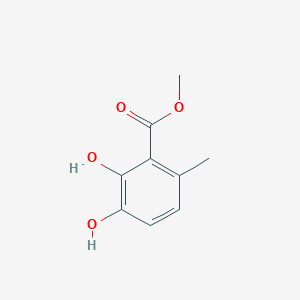
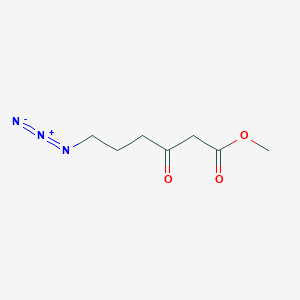
![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)

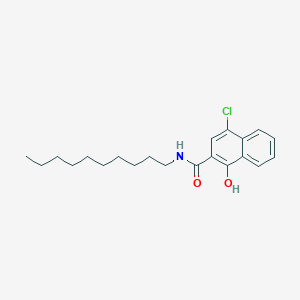
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
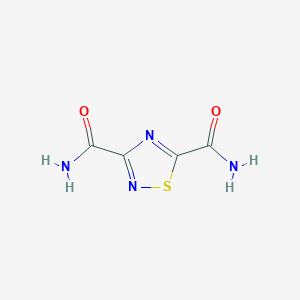
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)



